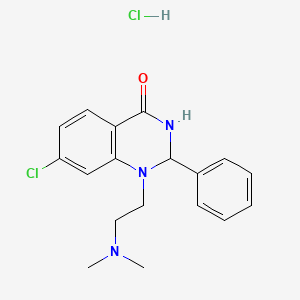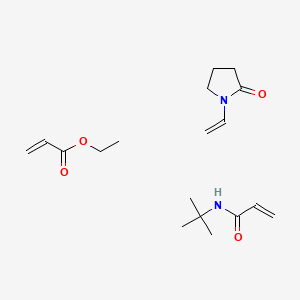
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is a complex polymeric compound. This compound is synthesized through the polymerization of 2-propenoic acid, ethyl ester with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves the polymerization of the monomers under controlled conditions. The reaction typically requires a radical initiator to start the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization conditions in the presence of a radical initiator. The polymerization process is monitored to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Applications De Recherche Scientifique
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is employed in the development of biomaterials and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and pharmaceutical products.
Industry: It finds applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The polymer can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
N-(1,1-dimethylethyl)-2-propenamide: A monomer used in the synthesis of the polymer.
1-ethenyl-2-pyrrolidinone: Another monomer used in the polymerization process.
Uniqueness
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is unique due to its specific combination of monomers, which imparts distinct properties and functionalities. This uniqueness makes it suitable for a wide range of applications, from industrial to biomedical fields.
Propriétés
Numéro CAS |
31229-87-5 |
|---|---|
Formule moléculaire |
C18H30N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C6H9NO.C5H8O2/c1-5-6(9)8-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h5H,1H2,2-4H3,(H,8,9);2H,1,3-5H2;3H,1,4H2,2H3 |
Clé InChI |
VVTOARNCGOCHDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.CC(C)(C)NC(=O)C=C.C=CN1CCCC1=O |
Numéros CAS associés |
31229-87-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


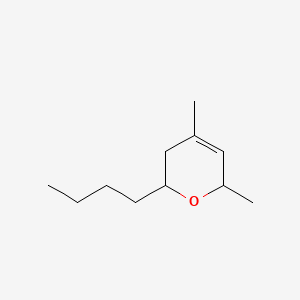

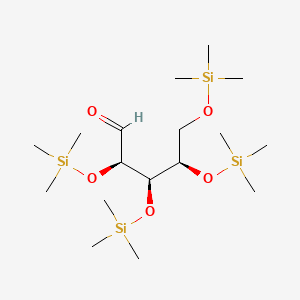
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
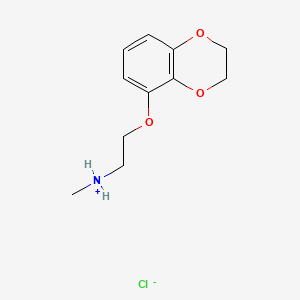


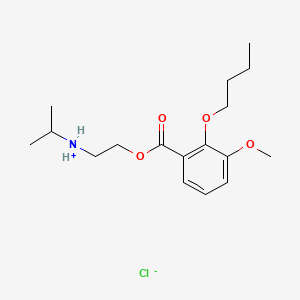
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
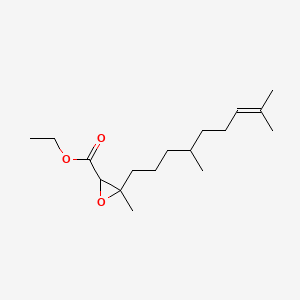
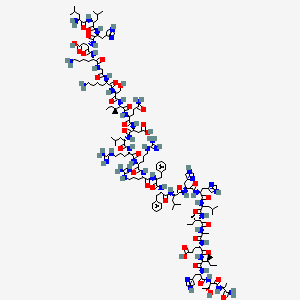
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)
